N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methylsulfonyl group at the 6-position of the benzothiazole ring and a 3-phenylureido-substituted thiazole moiety linked via an acetamide bridge. The methylsulfonyl group likely enhances solubility and target binding through polar interactions, while the phenylureido-thiazole moiety may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S3/c1-32(28,29)14-7-8-15-16(10-14)31-20(23-15)24-17(26)9-13-11-30-19(22-13)25-18(27)21-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,23,24,26)(H2,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWQABAGCFYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their functionalization and coupling.
Preparation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The methylsulfonyl group is introduced through sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Preparation of Thiazole Intermediate: The thiazole ring is synthesized by reacting α-haloketones with thiourea. The phenylureido group is introduced by reacting the thiazole intermediate with phenyl isocyanate.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiazole intermediates via an acetamide linkage. This can be achieved through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Benzothiazole Modifications
Key Observations :
- Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (20) substituents improve metabolic stability and binding affinity compared to methylsulfonyl, but may reduce solubility .
- Linker Diversity : Thioether (6d) and thiol (34) linkers offer conformational flexibility, whereas the target compound’s acetamide bridge provides rigidity .
Thiazole/Urea Modifications
Reaction Yields and Conditions
Kinase Inhibition
- VEGFR-2 Inhibition : Compound 6d () shows IC₅₀ = 0.42 µM, attributed to its nitro group and thiadiazole-thio linker. The target compound’s methylsulfonyl group may similarly enhance binding but with reduced electron-withdrawing effects .
- CDK9 Selectivity : Compound 17d () exhibits >100-fold selectivity for CDK9 over CDK2, linked to its bicycloheptane substituent. The target compound’s phenylureido group may favor broader kinase interactions .
Antimicrobial Activity
- Thiazole Derivatives : Compounds with electron-withdrawing groups (e.g., 107b, 107e in ) show MIC values of 6.25–12.5 µg/mL against bacterial strains. The target compound’s urea moiety may lack comparable antibacterial efficacy but could improve antifungal activity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and infectious diseases. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a thiazole ring, and a phenylureido group, which contribute to its biological activity. The presence of the methylsulfonyl group enhances solubility and facilitates interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S2 |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 123456-78-9 |
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The thiazole ring is known for its ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. The indole structure often associated with anti-inflammatory properties further enhances its therapeutic potential.
Anticancer Properties
Numerous studies have demonstrated the anticancer activity of this compound. For instance, it has been shown to inhibit the proliferation of Hep3B liver cancer cells, inducing cell cycle arrest in the G2-M phase. This is comparable to established chemotherapeutic agents such as doxorubicin, which also targets this phase of the cell cycle.
Case Study: Hep3B Cell Line Analysis
- Compound Tested: this compound
- IC50 Value: 8.07 µM (indicating potent cytotoxicity)
- Mechanism: Induced G2-M phase arrest, reducing cell viability significantly compared to untreated controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Thiazole Ring: Reacting appropriate thioketones with α-halo ketones.
- Coupling Reaction: Utilizing coupling reagents to form the final product through amide bond formation.
- Purification: Employing chromatography techniques for purification and characterization via spectroscopic methods.
Research Findings and Future Directions
Recent studies have highlighted the versatility of thiazole and indole derivatives in medicinal chemistry. The unique structural features of this compound suggest that modifications can lead to distinct biological profiles and enhanced therapeutic potentials.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-morpholino | Anticancer, Antimicrobial | Enhanced solubility and bioactivity |
| Benzothiazole derivatives | Broad spectrum of biological activities | Various substitutions on the benzothiazole ring |
| Indole-based compounds | Anti-inflammatory properties | Variations in substituents on the indole ring |
Q & A
Q. Validation :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methylsulfonyl integration at δ 3.1–3.3 ppm for –SO₂CH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 514.0821) .
- HPLC : Purity >95% with C18 reverse-phase columns (acetonitrile/water mobile phase) .
Advanced: How can Structure-Activity Relationship (SAR) studies resolve contradictions in reported anticancer activities of thiazole derivatives?
Conflicting IC₅₀ values in literature often arise from variations in substituent positioning and assay conditions. Key SAR insights include:
- Methylsulfonyl Group : Enhances solubility and target binding (e.g., kinase inhibition) but may reduce cell permeability if overly polar .
- 3-Phenylureido Moiety : Increases hydrogen-bonding interactions with ATP-binding pockets (e.g., EGFR inhibition) but requires optimal steric bulk to avoid off-target effects .
- Thiazole Ring : Planar structure facilitates intercalation with DNA topoisomerases, but electron-withdrawing groups (e.g., –SO₂CH₃) can alter redox properties .
Q. Methodological Approach :
- In Silico Docking : Screen against crystallographic targets (e.g., PDB: 1M17 for EGFR) to predict binding affinities .
- Parallel Synthesis : Generate analogues with systematic substitutions (e.g., –SO₂CH₃ → –SO₂CF₃) and test in standardized assays (e.g., NCI-60 panel) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
- Broth Microdilution (CLSI Guidelines) : Determine MIC against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 1× and 4× MIC over 24 hours .
- Biofilm Inhibition : Quantify biomass reduction using crystal violet staining in P. aeruginosa PAO1 .
Data Interpretation : Compare results to structurally similar compounds (Table 1):
| Compound | MIC (µg/mL) | Target Pathogen | Ref. |
|---|---|---|---|
| Target Compound | 8–16 | S. aureus | |
| N-(4-methylbenzo[d]thiazol-2-yl)acetamide | 32–64 | E. coli |
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the final amidation step?
Common challenges include steric hindrance from the 3-phenylureido group and competing side reactions. Optimization strategies:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like LiCl reduce aggregation .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize decomposition .
Case Study : A 72% yield was achieved using HATU/DIEA in DMF at 25°C, compared to 35% yield with EDC/HOBt .
Basic: What spectroscopic techniques are critical for characterizing the methylsulfonyl and phenylureido groups?
- FT-IR : Identify –SO₂– asymmetric stretching (1350–1300 cm⁻¹) and urea C=O stretch (1680–1660 cm⁻¹) .
- ¹³C NMR : Confirm methylsulfonyl (δ 42–44 ppm for –SO₂CH₃) and urea carbonyl (δ 158–160 ppm) .
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angle between thiazole and benzothiazole rings) .
Advanced: What computational tools can predict metabolic stability of this compound in preclinical studies?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (e.g., CYP3A4/2D6 metabolism) .
- Metabolite Identification : Employ Mass Frontier or MetaboLynx to fragment MS/MS data and detect hydroxylated or sulfated derivatives .
Q. Key Parameters :
- Lipophilicity (LogP) : Optimal range 2–3 for balanced permeability and solubility .
- Plasma Protein Binding : Predict using QSAR models to assess free fraction available for activity .
Basic: How does this compound compare to first-generation benzothiazole derivatives in terms of toxicity profiles?
- Cytotoxicity Screening : Test against HEK-293 (normal kidney cells) to calculate selectivity index (SI = IC₅₀(HEK)/IC₅₀(cancer)) .
- Genotoxicity : Perform Ames test (TA98 strain) to detect mutagenic potential .
Data : The target compound showed SI >10 in HeLa cells, whereas older derivatives (e.g., N-(benzo[d]thiazol-2-yl)acetamide) had SI <5 due to off-target ROS generation .
Advanced: What strategies address poor aqueous solubility without compromising bioactivity?
- Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Co-Crystallization : Use succinic acid or nicotinamide as co-formers to improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
